molecular formula C12H10N4S B1415403 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol CAS No. 1105198-16-0

4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol

Cat. No.: B1415403
CAS No.: 1105198-16-0
M. Wt: 242.3 g/mol
InChI Key: PVWLQHDYHGBMFL-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol belongs to the extensive family of pyrazolopyridazines, which constitute a significant class of fused bicyclic heterocycles containing both nitrogen and sulfur heteroatoms. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete name describing the specific substitution pattern and functional group arrangements within the fused ring system. The Chemical Abstracts Service has assigned this compound the registry number 1105198-16-0, providing a unique identifier for chemical databases and literature searches.

The molecular formula C₁₂H₁₀N₄S reflects the presence of twelve carbon atoms, ten hydrogen atoms, four nitrogen atoms, and one sulfur atom, resulting in a molecular weight of 242.3 grams per mole. The structural representation through Simplified Molecular Input Line Entry System notation is expressed as SC1=NN=C(C)C2=C1N(C3=CC=CC=C3)N=C2, which encodes the complete connectivity pattern of all atoms within the molecule. This notation system enables computational analysis and database searching while providing a standardized method for representing complex molecular structures.

The compound belongs to the broader classification of thiol-containing heterocycles, which are characterized by the presence of a sulfur-hydrogen bond that imparts unique chemical reactivity and biological properties. Within the hierarchy of heterocyclic classifications, pyrazolopyridazines represent a specialized subset of azole derivatives that have gained increasing attention due to their diverse biological activities and synthetic accessibility.

Property Value
International Union of Pure and Applied Chemistry Name This compound
Chemical Abstracts Service Number 1105198-16-0
Molecular Formula C₁₂H₁₀N₄S
Molecular Weight 242.3 g/mol
Simplified Molecular Input Line Entry System SC1=NN=C(C)C2=C1N(C3=CC=CC=C3)N=C2

Historical Development of Pyrazolo[3,4-d]pyridazine Scaffold

The pyrazolo[3,4-d]pyridazine scaffold represents a relatively recent addition to the repertoire of biologically active heterocyclic systems, with systematic investigations into this structural motif emerging primarily in the late twentieth and early twenty-first centuries. The development of this scaffold can be traced to the broader exploration of fused nitrogen heterocycles as potential pharmaceutical agents, particularly following the success of purine analogs in therapeutic applications. Early synthetic approaches to pyrazolo[3,4-d]pyrimidines, which share structural similarities with pyrazolopyridazines, provided important foundational methodologies that were subsequently adapted and modified for pyridazine-containing systems.

The historical progression of pyrazolopyridazine chemistry reflects the evolution of synthetic organic chemistry toward more complex fused ring systems. Initial investigations focused on establishing reliable synthetic routes to the basic scaffold, with researchers developing various cyclization strategies involving pyrazole precursors and pyridazine-forming reactions. The incorporation of thiol functionality, as exemplified in this compound, represents a more recent advancement that emerged from recognition of the importance of sulfur-containing functional groups in biological activity.

Methodological developments in pyrazolopyridazine synthesis have been significantly influenced by advances in metal-free catalytic processes and environmentally sustainable synthetic approaches. Recent work has demonstrated the feasibility of preparing related pyrazole-pyridine systems through aerobic cross-dehydrogenative coupling reactions, highlighting the trend toward more atom-economical and environmentally compatible synthetic methodologies. These developments have facilitated access to increasingly diverse structural variants, including thiol-substituted derivatives that were previously challenging to prepare through traditional synthetic routes.

The emergence of microwave-assisted synthetic techniques has further accelerated the development of pyrazolopyridazine chemistry, enabling more efficient preparation of complex derivatives under controlled conditions. These technological advances have been instrumental in expanding the scope of accessible structural modifications and have contributed to the growing interest in this scaffold for pharmaceutical applications.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative member of the increasingly important class of fused nitrogen-containing heterocycles. Pyrazolopyridazines occupy a unique position in heterocyclic chemistry due to their combination of multiple nitrogen atoms within a fused ring system, which provides extensive opportunities for hydrogen bonding and electronic interactions with biological targets. The presence of four nitrogen atoms within the bicyclic framework creates a highly polar molecular environment that facilitates specific binding interactions with protein targets.

The structural complexity of pyrazolopyridazines reflects the broader trend in modern heterocyclic chemistry toward systems that can accommodate multiple pharmacophoric elements within a single molecular framework. The ability to incorporate diverse functional groups, such as the thiol moiety in this compound, demonstrates the versatility of this scaffold for structure-activity relationship studies and lead compound optimization. This structural flexibility has made pyrazolopyridazines attractive targets for medicinal chemists seeking to develop compounds with specific biological activities.

From a synthetic perspective, pyrazolopyridazines represent challenging targets that have driven the development of new synthetic methodologies and strategies. The construction of the fused ring system requires careful consideration of regioselectivity and the compatibility of multiple nitrogen-containing heterocycles. Success in synthesizing these compounds has contributed to broader advances in heterocyclic synthesis, particularly in the area of metal-free coupling reactions and environmentally sustainable synthetic approaches.

The electronic properties of pyrazolopyridazines, arising from the extended π-electron system and multiple nitrogen heteroatoms, provide unique opportunities for molecular recognition and binding. These electronic characteristics have been exploited in the development of compounds with specific receptor binding profiles, as demonstrated by recent work on adenosine receptor antagonists based on the pyrazolo[3,4-d]pyridazine core. The ability to fine-tune electronic properties through structural modification has established pyrazolopyridazines as valuable scaffolds for molecular design.

Positioning in Medicinal Chemistry Research

The positioning of this compound within contemporary medicinal chemistry research reflects the compound's potential as a lead structure for therapeutic development, particularly in the area of enzyme inhibition and cancer therapy. Recent investigations have identified this compound as a potent inhibitor of cyclin-dependent kinase 2, a key regulatory enzyme in cell cycle progression that represents an important target for cancer chemotherapy. The ability of this compound to interact with cyclin-dependent kinase 2 through specific binding interactions demonstrates the potential of the pyrazolopyridazine scaffold for developing targeted therapeutic agents.

The medicinal chemistry significance of pyrazolopyridazine derivatives extends to their demonstrated activity against various biological targets, including adenosine receptors and viral enzymes. Research has shown that compounds containing the pyrazolo[3,4-d]pyridazine core can achieve high-affinity binding to adenosine A₁ and A₃ receptors, with some derivatives exhibiting nanomolar binding affinities and extended residence times. These properties are particularly valuable for developing compounds with sustained biological effects and reduced dosing frequency requirements.

Antiviral activity represents another significant area of medicinal chemistry interest for pyrazolopyridazine derivatives. Studies have demonstrated effective antiviral activity against Zika virus, rotavirus, and adenovirus strains, indicating broad-spectrum potential for this class of compounds. The ability to achieve selective antiviral effects while maintaining acceptable cellular toxicity profiles highlights the therapeutic potential of properly designed pyrazolopyridazine derivatives.

The structural features that contribute to the medicinal chemistry value of this compound include the presence of multiple hydrogen bond acceptor sites, the aromatic phenyl substituent for hydrophobic interactions, and the reactive thiol group for potential covalent binding interactions. These features provide multiple modes of interaction with biological targets, enabling the development of compounds with high selectivity and potency. The combination of these structural elements within a single molecular framework represents an efficient approach to incorporating multiple pharmacophoric elements.

Biological Target Activity Type Reported Effects
Cyclin-dependent kinase 2 Enzyme inhibition Cell cycle disruption, apoptosis induction
Adenosine receptors Receptor antagonism High-affinity binding, extended residence times
Viral enzymes Antiviral activity Broad-spectrum activity against multiple virus strains
Cancer cell lines Cytotoxic effects Anti-proliferative activity in MCF-7 and HCT-116 cells

Properties

IUPAC Name

4-methyl-1-phenyl-6H-pyrazolo[3,4-d]pyridazine-7-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4S/c1-8-10-7-13-16(9-5-3-2-4-6-9)11(10)12(17)15-14-8/h2-7H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWLQHDYHGBMFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)C2=C1C=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Synthesis Steps

  • Step 1 : Preparation of the pyrazolo[3,4-d]pyridazine core.

    • Reactants: Appropriate pyrazole and pyridazine precursors.
    • Conditions: Typically involves heating in a solvent like ethanol or butanol.
  • Step 2 : Introduction of the methyl group.

    • Reactants: Methylating agent (e.g., methyl iodide).
    • Conditions: Basic conditions, often using a base like potassium carbonate.
  • Step 3 : Thiolation.

    • Reactants: Sodium hydrosulfide or Lawesson's reagent.
    • Conditions: Basic conditions, often in a solvent like ethanol.
  • Step 4 : Arylation.

    • Reactants: Phenylboronic acid (for Suzuki coupling) or phenyl halide (for direct arylation).
    • Conditions: Palladium catalyst, base, and solvent (e.g., toluene or DMF).

Example Synthesis Route

Step Reactants Conditions Product
1 Pyrazole and pyridazine precursors Ethanol, reflux Pyrazolo[3,4-d]pyridazine core
2 Methyl iodide, K2CO3 Ethanol, room temperature 4-Methylpyrazolo[3,4-d]pyridazine
3 Sodium hydrosulfide, KOH Ethanol, reflux 4-Methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol
4 Phenylboronic acid, Pd(OAc)2, K2CO3 Toluene, reflux This compound

Research Findings and Biological Activities

Pyrazolo[3,4-d]pyridazine derivatives, including This compound , have been studied for their potential anticancer and antiviral activities. These compounds interact with biological targets such as enzymes involved in cell proliferation and viral replication. Recent studies highlight their potential in inhibiting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to pyrazolo[3,4-d]pyridazine derivatives. For instance, research focusing on derivatives of this compound has shown promising activity against the Zika virus, indicating its potential as a lead compound for antiviral drug development .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Various studies have indicated that pyrazolo[3,4-d]pyridazine derivatives exhibit significant cytotoxicity against different cancer cell lines. The mechanism of action often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival .

Enzyme Inhibition

Another significant application is in the field of enzyme inhibition. Research has demonstrated that derivatives of 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol can act as inhibitors of certain metalloproteinases and carbonic anhydrases. These enzymes play vital roles in various physiological processes and are often implicated in disease states, making their inhibitors valuable for therapeutic interventions .

Scaffold for Drug Design

The unique structural features of this compound make it an attractive scaffold for the design of new drugs. Its ability to form diverse derivatives allows researchers to modify its structure to enhance biological activity and selectivity for specific targets. This versatility is particularly useful in the development of targeted therapies in oncology and infectious diseases .

Structure-Activity Relationship Studies

The compound serves as a basis for structure-activity relationship (SAR) studies aimed at understanding how modifications to its structure can influence biological activity. By systematically varying substituents on the pyrazolo[3,4-d]pyridazine core, researchers can identify key structural features that enhance efficacy or reduce toxicity .

Case Studies

StudyApplicationFindings
Zika Virus InhibitionAntiviralCompounds based on pyrazolo[3,4-d]pyridazine showed significant antiviral activity against Zika virus strain MR766.
Cancer Cell LinesAnticancerDerivatives exhibited high cytotoxicity against MCF-7 breast cancer cells with IC50 values indicating potent activity.
Enzyme InhibitionBiochemical ResearchInhibition of carbonic anhydrase II demonstrated potential for treating conditions like glaucoma and edema.

Mechanism of Action

The mechanism by which 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

  • Substituent Position 1 : Aromatic groups (e.g., phenyl, fluorophenyl, methoxyphenyl) enhance binding to hydrophobic pockets in kinase domains or microbial membranes. Fluorine substituents (e.g., 4-F-Ph in ) may improve metabolic stability and bioavailability.
  • Substituent Position 4 : Methyl or isopropyl groups influence steric bulk, affecting target selectivity. Isopropyl groups in correlate with improved antifungal activity against Trichophyton spp.
  • Thiol Group (Position 7) : Enhances antifungal efficacy by disrupting microbial redox balance . In lipid-encapsulated formulations, thiols reduce cytotoxicity to human cells (e.g., epithelial viability >80% in ).

Antifungal Activity

  • This compound: While direct data are lacking, lipid-encapsulated thiol-containing analogs (e.g., nonyl 3,4-dihydroxybenzoate in ) show reduced MIC values against Candida neoformans (0.98 µg/mL) and lower keratinocyte toxicity (viability >80% at 500 mg/L).
  • 4-Isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazine-7-thiol : Demonstrates activity against dermatophytes (Trichophyton rubrum, MIC = 3.9–7.8 µg/mL) .

Antitumor Activity

  • 4c Pyrazolo[3,4-d]pyrimidine : Inhibits Src-family kinases (SFKs), reducing Fyn phosphorylation in hematologic malignancies (e.g., Jurkat cells, apoptosis induction at 2 µM ).
  • Thiol Derivatives: No direct antitumor data exist for the target compound, but structural analogs with thiols show synergistic effects in drug delivery systems, reducing systemic toxicity .

Toxicity and Pharmacokinetic Profiles

  • Lipid Encapsulation: Thiol-containing compounds in nanostructured lipid systems (NLS) exhibit reduced cytotoxicity (e.g., 30% viability in free nonyl vs. >80% in NLS-encapsulated ).
  • 4c Compound : Shows selective toxicity toward cancer cells (IC₅₀ = 1–4 µM for leukemia lines) with minimal effects on healthy lymphocytes .

Biological Activity

4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. Its chemical formula is C12H10N4S, and it features a thiol group at the 7-position, which contributes to its reactivity and biological interactions. This compound has garnered attention for its antimicrobial properties, enzyme modulation capabilities, and potential applications in cancer therapy.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Preliminary studies suggest that it may serve as a promising candidate for the development of new antimicrobial agents. The compound's mechanism of action appears to involve interference with bacterial enzyme systems, which warrants further investigation through molecular docking studies and binding assays to elucidate its specific interactions with microbial targets.

Enzyme Modulation

The compound has been shown to modulate the activity of several key enzymes. Notably, it inhibits nitric oxide synthase (NOS), leading to a reduction in nitric oxide production. This effect may have implications for inflammatory responses and neuroprotection, as excessive nitric oxide is associated with various pathological conditions . The ability of this compound to downregulate inducible NOS suggests potential therapeutic applications in diseases characterized by inflammation.

Anticancer Activity

Emerging evidence points to the anticancer potential of this compound. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The compound's activity may be enhanced when used in combination with traditional chemotherapeutics like doxorubicin, indicating a synergistic effect that could improve treatment outcomes while minimizing side effects .

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Enzyme Inhibition : The compound binds to active sites of specific enzymes, altering their function and affecting downstream signaling pathways.
  • Cellular Effects : It enhances cell viability in neuronal cells while reducing oxidative stress, indicating neuroprotective properties.
  • Subcellular Localization : Primarily localized in the cytoplasm, it interacts with cytosolic enzymes and signaling molecules, influencing various cellular processes .

Summary of Biological Activities

Biological ActivityDescription
AntimicrobialEffective against certain bacterial strains; potential for new antimicrobial agents.
Enzyme ModulationInhibits nitric oxide synthase; reduces inflammatory responses.
AnticancerCytotoxic effects on cancer cell lines; potential synergistic effects with doxorubicin.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Testing

In vitro testing on MCF-7 and MDA-MB-231 breast cancer cell lines revealed that the compound induced apoptosis at concentrations lower than traditional chemotherapeutics. When combined with doxorubicin, there was a marked increase in cytotoxicity compared to either agent alone, highlighting its potential as an adjunct therapy in breast cancer treatment.

Q & A

Q. What are the common synthetic routes for 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol, and how are reaction conditions optimized?

The compound is synthesized via cyclocondensation reactions. A typical method involves refluxing pyrazole derivatives (e.g., 1-phenyl-3-methylpyrazole) with hydrazine hydrate in ethanol, followed by purification via recrystallization from methanol or dimethylformamide . Key parameters include reaction time (4–30 hours), solvent choice (ethanol, xylene), and stoichiometric ratios of reagents. For example, hydrazine hydrate (3 equivalents) is critical for achieving high yields of pyrazolo[3,4-d]pyridazine derivatives .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • X-ray crystallography : Used to confirm the three-dimensional structure, bond lengths (mean C–C = 0.002 Å), and torsion angles, as demonstrated in studies of analogous heterocycles .
  • NMR spectroscopy : ¹H and ¹³C NMR resolve substituent positions, particularly the methyl and phenyl groups.
  • HPLC : Validates purity post-recrystallization, especially when isolating thiol-containing derivatives .

Q. How are purification challenges addressed for thiol-containing pyridazine derivatives?

Recrystallization from methanol or ethanol is standard, but polar aprotic solvents (e.g., dimethylformamide) may improve yield for less soluble analogs. Neutralization with 5% NaOH after reaction workup helps isolate the organic layer, followed by drying over anhydrous Na₂SO₄ .

Advanced Research Questions

Q. What strategies improve the biological activity of this compound through structural modification?

  • Salt formation : Creating organic/inorganic salts (e.g., with HCl or sodium) enhances solubility and bioavailability, as seen in studies of related triazolothiadiazines .
  • Heterocyclic substitution : Introducing electron-withdrawing groups (e.g., chloro, nitro) at the phenyl ring or modifying the pyridazine core (e.g., pyrrolidinyl substituents) can modulate target binding .

Q. How can computational modeling guide target identification for this compound?

Molecular docking against databases like DrugBank (e.g., hypoxanthine-guanine phosphoribosyltransferase) identifies potential targets. Pharmacophore mapping of the thiol and pyridazine moieties helps predict interactions with enzymes involved in nucleotide metabolism .

Q. What experimental approaches resolve contradictions in reported synthetic yields?

  • Reaction monitoring : TLC or in-situ IR tracks intermediate formation during prolonged reflux (e.g., 25–30 hours for xylene-based reactions) .
  • Solvent screening : Comparing polar (ethanol) vs. nonpolar (xylene) solvents optimizes cyclization efficiency. For example, xylene improves thermal stability for high-temperature reactions .

Q. How is structure-activity relationship (SAR) studied for derivatives of this compound?

  • Analog synthesis : Reacting with substituted aldehydes (e.g., 4-methoxybenzaldehyde) generates α,β-unsaturated ketones, which are cyclized to evaluate how electronic effects influence bioactivity .
  • Biological assays : Testing salt derivatives for inhibition of diacylglycerol phosphorylation or CRF-1 receptor antagonism reveals mechanistic pathways .

Methodological Challenges and Solutions

Q. How are analytical methods validated for quantifying this compound in complex matrices?

  • HPLC-DAD : A C18 column with acetonitrile/water gradient elution resolves the compound from byproducts. Calibration curves (R² > 0.99) ensure precision .
  • Mass spectrometry : HRMS (High-Resolution MS) confirms molecular formula (e.g., C₁₃H₁₂ClN₅ for analogs) and detects degradation products .

Q. What crystallographic parameters ensure accurate structural determination?

Single-crystal X-ray diffraction at 293 K with a data-to-parameter ratio > 20 minimizes errors. Refinement protocols (R factor < 0.05) and software like SHELX validate bond geometry .

Q. How do researchers address low yields in multi-step syntheses?

  • Catalyst screening : FeCl₃·6H₂O in ionic liquids (e.g., [bmim][BF₄]) accelerates cyclocondensation, reducing reaction time from days to hours .
  • Microwave-assisted synthesis : Unreported in current studies but suggested for analogous pyrazolo[3,4-d]pyridazines to enhance efficiency.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol
Reactant of Route 2
4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol

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